Nor Benzphetamine-d6 Hydrochloride
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Overview
Description
Nor Benzphetamine-d6 Hydrochloride: is a deuterated analog of a phenylpropanamine derivative. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen. The deuterium atoms replace the hydrogen atoms in the molecule, making it heavier and often more stable. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor Benzphetamine-d6 Hydrochloride typically involves the deuteration of the corresponding non-deuterated compound. The process begins with the preparation of the non-deuterated N-benzyl-3-phenylpropan-2-amine, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: Nor Benzphetamine-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, Nor Benzphetamine-d6 Hydrochloride is used as a tracer in reaction mechanisms and kinetic studies due to its deuterium atoms, which provide distinct spectroscopic signatures.
Biology: In biological research, this compound can be used to study metabolic pathways and enzyme kinetics. The deuterium atoms can help in tracking the compound’s transformation and interactions within biological systems.
Medicine: In medicinal chemistry, deuterated compounds like this one are explored for their potential therapeutic benefits. The presence of deuterium can enhance the metabolic stability and reduce the toxicity of pharmaceutical agents.
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique properties can contribute to the design of more efficient and sustainable industrial applications.
Mechanism of Action
The mechanism of action of Nor Benzphetamine-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Benzyl-3-phenylpropan-2-amine: The non-deuterated analog of the compound.
N-Benzyl-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine: A similar deuterated compound without the hydrochloride group.
Benzphetamine: A structurally related compound with similar pharmacological properties.
Uniqueness: Nor Benzphetamine-d6 Hydrochloride is unique due to the presence of six deuterium atoms, which confer enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
CAS No. |
1246815-75-7 |
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Molecular Formula |
C16H20ClN |
Molecular Weight |
267.82 g/mol |
IUPAC Name |
N-benzyl-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H/i1D3,12D2,14D; |
InChI Key |
VRMZVDMDDHHROA-CJHOTNIZSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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